N-docosanoylglycine
Overview
Description
N-docosanoylglycine is an N-acylglycine in which the acyl group is specified as docosanoyl. It is a fatty amide and a metabolite found in human blood serum and urine . The compound has the molecular formula C24H47NO3 and a molecular weight of 397.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-docosanoylglycine can be synthesized through the reaction of docosanoic acid with glycine. The reaction typically involves the activation of docosanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the same principles as the laboratory methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-docosanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Docosanoic acid.
Reduction: Docosanoylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-docosanoylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and hydrolysis.
Biology: Investigated for its role as a metabolite in human blood serum and urine.
Medicine: Potential therapeutic applications due to its presence in biological fluids.
Industry: Used in the synthesis of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-docosanoylglycine involves its role as a metabolite in human biological systems. It is believed to interact with various enzymes and receptors, influencing metabolic pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-behenoylglycine
- N-docosanoylglycinate
Uniqueness
N-docosanoylglycine is unique due to its specific acyl group (docosanoyl) and its role as a human metabolite. Compared to similar compounds like N-behenoylglycine, it has distinct biological roles and chemical properties .
Properties
IUPAC Name |
2-(docosanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHTLSGFSVOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613991 | |
Record name | N-Docosanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Behenoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14246-59-4 | |
Record name | N-Docosanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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